molecular formula C9H13N3O2 B15060598 N'-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide

N'-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide

Cat. No.: B15060598
M. Wt: 195.22 g/mol
InChI Key: NPRXLOOZAOFNQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide is a chemical compound with the molecular formula C₉H₁₃N₃O₂ and a molecular weight of 195.22 g/mol.

Preparation Methods

The synthesis of N’-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide typically involves the reaction of 2-methoxy-4,6-dimethylpyridine-3-carboximidamide with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

N’-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: N’-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.

Scientific Research Applications

N’-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference substance for drug impurities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and as a chemical intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

N’-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide can be compared with similar compounds such as:

    2-hydroxy-4,6-dimethylpyridine-3-carbonitrile: This compound has a similar pyridine ring structure but differs in its functional groups.

    4,6-dimethyl-2-hydroxynicotinonitrile: Another compound with a similar core structure but different substituents.

The uniqueness of N’-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-5-4-6(2)11-9(14-3)7(5)8(10)12-13/h4,13H,1-3H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRXLOOZAOFNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=NO)N)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.